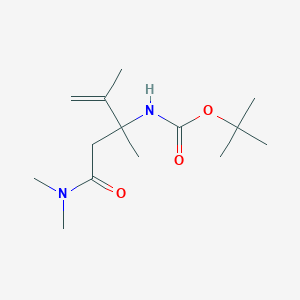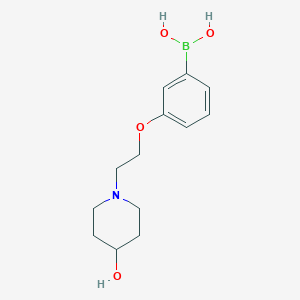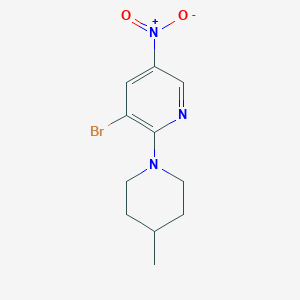
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Overview
Description
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the third position, a nitro group at the fifth position, and a 4-methylpiperidin-1-yl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine typically involves multi-step organic reactions. One common method involves the bromination of 2-(4-methylpiperidin-1-yl)-5-nitropyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-Amino-2-(4-methylpiperidin-1-yl)-5-nitropyridine.
Oxidation: This compound carboxylic acid.
Scientific Research Applications
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential biological activities.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Potential applications in drug discovery and development. The compound’s structure suggests it could be modified to enhance its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The nitro group can undergo reduction within microbial cells, generating reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(4-methylpiperidin-1-yl)pyridine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(4-Methylpiperidin-1-yl)-5-nitropyridine: Lacks the bromine atom, which may affect its ability to undergo certain substitution reactions.
3-Bromo-5-nitropyridine: Lacks the piperidine ring, which may influence its solubility and interaction with biological targets.
Uniqueness
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine is unique due to the combination of its functional groups.
Properties
IUPAC Name |
3-bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-8-2-4-14(5-3-8)11-10(12)6-9(7-13-11)15(16)17/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJQCCWDMCDXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Tosyl-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B1408790.png)
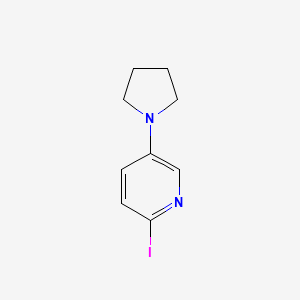
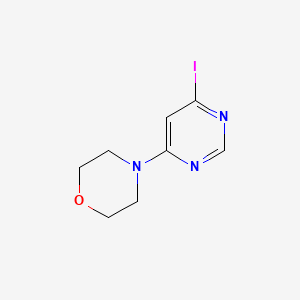

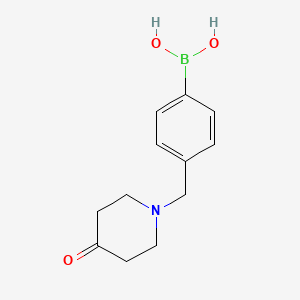
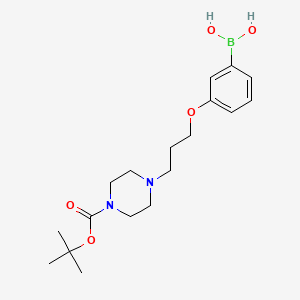
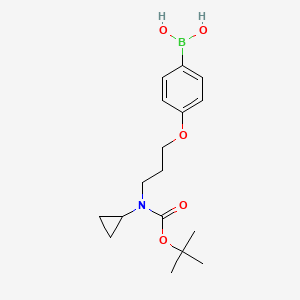

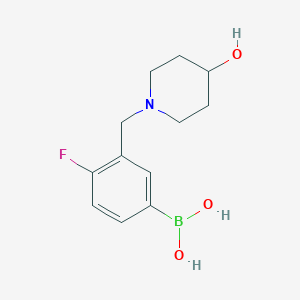
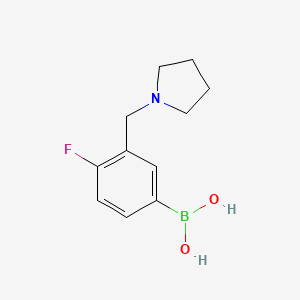
![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
